

solubility of 4-Morpholin-4-ylbutan-2-one in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Morpholin-4-ylbutan-2-one

Cat. No.: B1595410

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Morpholin-4-ylbutan-2-one** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-Morpholin-4-ylbutan-2-one**, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data, this document establishes a framework for understanding and predicting its solubility based on fundamental physicochemical principles. It further outlines a detailed, best-practice experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to support formulation, process development, and analytical activities.

Introduction: The Significance of Solubility in Drug Development

4-Morpholin-4-ylbutan-2-one belongs to the morpholine class of compounds, which are significant scaffolds in medicinal chemistry due to their favorable pharmacological properties.^[1] The morpholine ring can enhance potency and modulate the pharmacokinetic profile of a drug candidate.^[1] Understanding the solubility of a novel derivative like **4-Morpholin-4-ylbutan-2-one** is a critical early-stage step in the drug development pipeline. Poor solubility can hinder

absorption, leading to low bioavailability and unreliable outcomes in bioassays.^[1] Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, purification, formulation, and analytical method development.

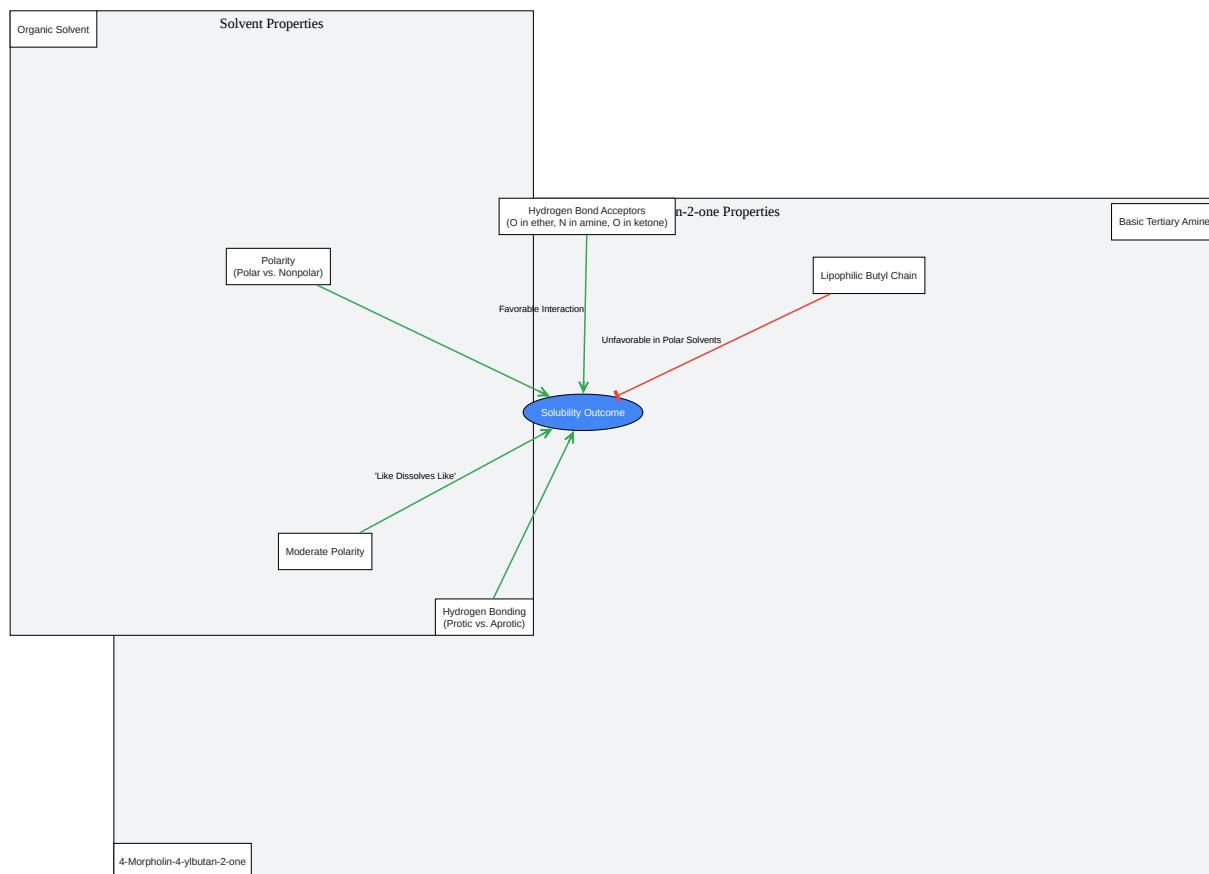
This guide will first delve into the physicochemical properties of **4-Morpholin-4-ylbutan-2-one** to build a theoretical model of its expected solubility. Subsequently, a robust experimental workflow for quantitatively measuring its solubility will be presented, emphasizing the causality behind each procedural step.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.^{[2][3]} To predict the solubility of **4-Morpholin-4-ylbutan-2-one**, we must first examine its molecular structure and resulting physicochemical properties.

Molecular Structure:

- PubChem CID: 238499^[4]
- Molecular Formula: C₈H₁₅NO₂^{[4][5]}
- Molecular Weight: 157.21 g/mol ^[5]


Key Structural Features Influencing Solubility:

- Morpholine Ring: The morpholine moiety contains both an ether linkage and a tertiary amine. The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors. The nitrogen atom also imparts basic properties to the molecule.^{[6][7]}
- Ketone Group: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.
- Butyl Chain: The four-carbon chain is a nonpolar, lipophilic component.

Predicted Solubility:

Based on these features, **4-Morpholin-4-ylbutan-2-one** can be classified as a moderately polar molecule. The presence of multiple hydrogen bond acceptors suggests it will be more soluble in polar, protic solvents that can act as hydrogen bond donors. Its solubility in nonpolar solvents is expected to be limited due to the polar functional groups.

The following diagram illustrates the key factors that will govern the solubility of this compound.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of **4-Morpholin-4-ylbutan-2-one**.

Predicted Solubility in Common Organic Solvents (Qualitative):

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	Capable of hydrogen bonding with the morpholine and ketone groups.
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Moderate to High	Polarity matches the solute, but lack of hydrogen bond donation may limit solubility compared to protic solvents.
Low Polarity	Dichloromethane, Chloroform	Moderate	Can interact with the polar parts of the molecule, but the overall polarity is lower.
Nonpolar	Hexane, Toluene	Low	Significant mismatch in polarity; intermolecular forces between solvent molecules are much weaker than those within the solute.

Experimental Protocol for Solubility Determination


The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.^[2] This method ensures that the solution is fully saturated, providing a reliable and reproducible measurement.

Objective: To quantitatively determine the solubility of **4-Morpholin-4-ylbutan-2-one** in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

- **4-Morpholin-4-ylbutan-2-one** (purity >95%)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (readable to 0.1 mg)
- Vials with screw caps (e.g., 4 mL)
- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
- Volumetric flasks and pipettes

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Shake-flask method workflow for solubility determination.

Step-by-Step Procedure:

- Preparation: Add an excess amount of solid **4-Morpholin-4-ylbutan-2-one** to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Add a precise volume of the chosen organic solvent (e.g., 2 mL).
- Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.
- Sampling: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
- Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of solubility.
- Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of **4-Morpholin-4-ylbutan-2-one**. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.
- Calculation: Calculate the solubility using the following formula:

$$\text{Solubility (mg/mL)} = (\text{Concentration from HPLC (mg/mL)}) \times (\text{Dilution Factor})$$

Self-Validating System and Trustworthiness:

- Visual Confirmation: The presence of undissolved solid at the end of the equilibration period provides visual confirmation of a saturated solution.
- Multiple Time Points: For a rigorous study, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time

points, it confirms that equilibrium has been reached.

- Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results and to calculate standard deviations.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of **4-Morpholin-4-ylbutan-2-one** based on its molecular structure and established chemical principles. While direct experimental data is not yet widely available, the provided theoretical framework and detailed experimental protocol offer a robust approach for any researcher to accurately and reliably determine its solubility in various organic solvents. The resulting data will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating the progression of drug candidates incorporating this important morpholine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.ws [chem.ws]
- 4. PubChemLite - 4-(morpholin-4-yl)butan-2-one (C₈H₁₅NO₂) [pubchemlite.lcsb.uni.lu]
- 5. 4-Morpholin-4-yl-butan-2-one [oakwoodchemical.com]
- 6. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [solubility of 4-Morpholin-4-ylbutan-2-one in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595410#solubility-of-4-morpholin-4-ylbutan-2-one-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com